molecular formula C22H26ClN3O2S B4139992 2-[(4-chlorophenyl)thio]-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]acetamide

2-[(4-chlorophenyl)thio]-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]acetamide

Cat. No. B4139992
M. Wt: 432.0 g/mol
InChI Key: KCSXIRMYRIRKQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-chlorophenyl)thio]-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]acetamide, also known as CPTA, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been investigated in detail. In

Mechanism of Action

The mechanism of action of 2-[(4-chlorophenyl)thio]-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]acetamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. In addition, 2-[(4-chlorophenyl)thio]-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]acetamide has also been shown to have anti-inflammatory properties, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
2-[(4-chlorophenyl)thio]-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]acetamide has been shown to have a variety of biochemical and physiological effects. Studies have shown that 2-[(4-chlorophenyl)thio]-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]acetamide can inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function in animal models. In addition, 2-[(4-chlorophenyl)thio]-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]acetamide has also been shown to have antioxidant properties, which may contribute to its potential therapeutic effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-[(4-chlorophenyl)thio]-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]acetamide in lab experiments is that it has been extensively studied and its properties are well understood. In addition, 2-[(4-chlorophenyl)thio]-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]acetamide is relatively easy to synthesize, which makes it readily available for use in research. However, one of the limitations of using 2-[(4-chlorophenyl)thio]-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]acetamide in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret the results of experiments.

Future Directions

There are many potential future directions for research on 2-[(4-chlorophenyl)thio]-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]acetamide. One area of research could be to further investigate its potential applications in the treatment of cancer and neurological disorders. In addition, future research could focus on understanding the mechanism of action of 2-[(4-chlorophenyl)thio]-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]acetamide and identifying potential targets for its therapeutic effects. Finally, future research could also focus on developing new analogues of 2-[(4-chlorophenyl)thio]-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]acetamide that may have improved therapeutic properties.

Scientific Research Applications

2-[(4-chlorophenyl)thio]-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]acetamide has been extensively studied for its potential applications in scientific research. One of the main areas of research has been in the field of cancer treatment. Studies have shown that 2-[(4-chlorophenyl)thio]-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]acetamide has anti-cancer properties and can inhibit the growth of cancer cells. In addition, 2-[(4-chlorophenyl)thio]-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]acetamide has also been studied for its potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

2-(4-chlorophenyl)sulfanyl-N-[2-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26ClN3O2S/c1-16(2)22(28)26-13-11-25(12-14-26)20-6-4-3-5-19(20)24-21(27)15-29-18-9-7-17(23)8-10-18/h3-10,16H,11-15H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCSXIRMYRIRKQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCN(CC1)C2=CC=CC=C2NC(=O)CSC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chlorophenyl)sulfanyl-N-[2-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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